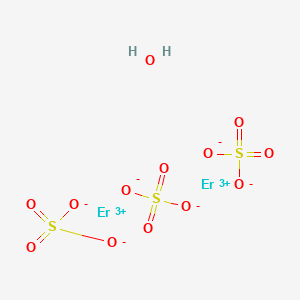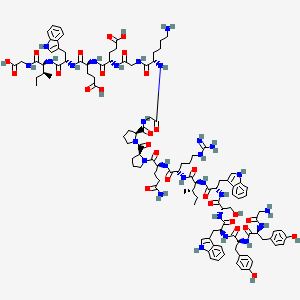
Erbium(3+);trisulfate;hydrate
Übersicht
Beschreibung
Erbium(3+);trisulfate;hydrate, also known as Erbium (III) Sulfate Hydrate, is a moderately water and acid soluble Erbium source compatible with sulfates . It has the linear formula Er2(SO4)3•xH2O .
Synthesis Analysis
While specific synthesis methods for Erbium(3+);trisulfate;hydrate were not found in the search results, it is generally available for purchase in various purities .
Molecular Structure Analysis
The molecular structure of Erbium(3+);trisulfate;hydrate is represented by the formula H2Er2O13S3 . The compound has a molecular weight of 622.01 .
Physical And Chemical Properties Analysis
Erbium(3+);trisulfate;hydrate appears as a pink crystalline powder . The compound’s solubility in water, melting point, boiling point, and density were not specified in the search results .
Wissenschaftliche Forschungsanwendungen
-
Optical Applications
- Field : Physics and Material Science
- Application : Erbium(III)-Tris-8-hydroxyquinolinato (ErQ3) films are used in optical applications .
- Method : The films are created by increasing the thickness of the surface, which results in denser films . The grain sizes of ErQ3 increased from 80 to 187 nm as the thickness increased from 80 to 190 nm .
- Results : The films exhibited a 2.60 eV bandgap, and it does not depend on the thickness of the film . The nonlinear optical parameters such as nonlinear refractive index and third-order nonlinear optical susceptibility were calculated .
-
Photocatalytic Applications
- Field : Chemistry and Material Science
- Application : Erbium-doped Magnesium Oxide (MgO) nanoparticles are used for the degradation of Methylene Blue Dye .
- Method : The nanoparticles are synthesized using the sol-gel method . The average size of the roundish cuboid-shaped crystallites decreases from 50 nm to 32 nm upon the incorporation of the rare earth element .
- Results : The effective synthesis of cubic MgO compound is attested by XRD, FTIR and electron diffraction in TEM . Er2O3 cubic secondary phase is found in the 2 and 3 wt. % Er-doped MgO samples .
-
Bioactive Glass Powders
-
Lasers and Optics
- Field : Physics and Material Science
- Application : Erbium’s pink-colored Er 3+ ions have optical fluorescent properties particularly useful in certain laser applications . Erbium-doped glasses or crystals can be used as optical amplification media .
- Method : Er 3+ ions are optically pumped at around 980 or 1480 nm and then radiate light at 1530 nm in stimulated emission .
- Results : This process is used to create high-powered lasers and optical amplifiers .
-
Eco-Friendly Lighting
- Field : Environmental Science
- Application : Phosphors doped with erbium can produce light more efficiently than traditional lighting methods .
- Method : The phosphors are used in lighting systems to produce light .
- Results : This leads to lower energy consumption in homes and businesses, which not only helps reduce electricity bills but also contributes to the reduction of greenhouse gas emissions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
erbium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMWBQQHHXYLMK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583545 | |
| Record name | Erbium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium(III) sulfate hydrate | |
CAS RN |
20814-10-2 | |
| Record name | Erbium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)









![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)